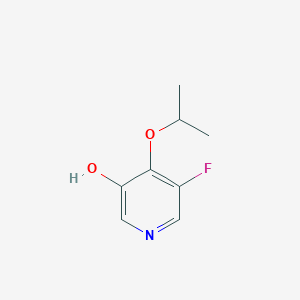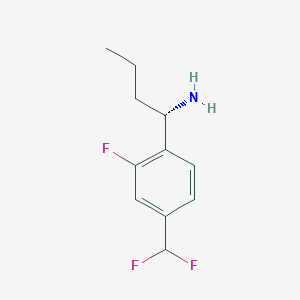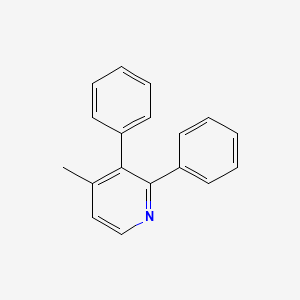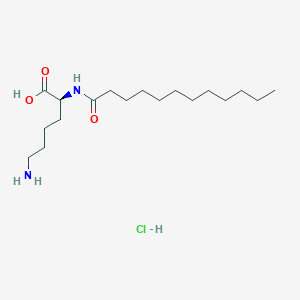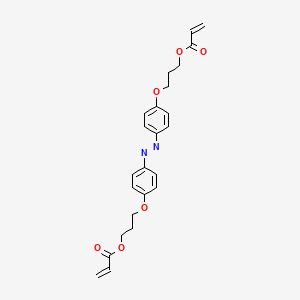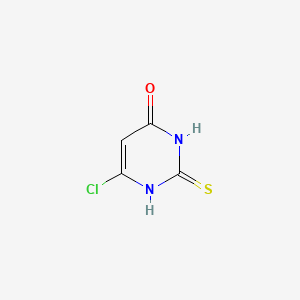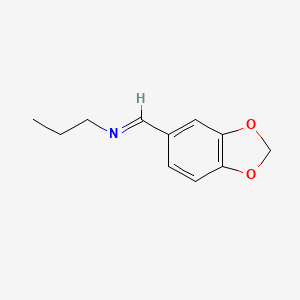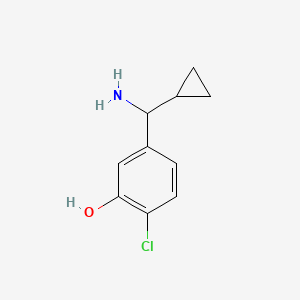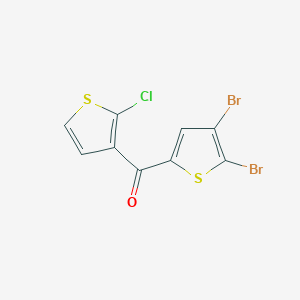
(2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone is a heterocyclic compound that contains both chlorine and bromine atoms attached to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone typically involves the reaction of 2-chlorothiophene with 4,5-dibromothiophene under specific conditions. The reaction may require the use of a catalyst and specific solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
(2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
(2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understanding its full potential and applications.
類似化合物との比較
Similar Compounds
(2,5-Dibromothiophen-3-yl)methanol: A related compound with similar structural features but different functional groups.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another heterocyclic compound with distinct chemical properties.
Uniqueness
This detailed article provides a comprehensive overview of (2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H3Br2ClOS2 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
(2-chlorothiophen-3-yl)-(4,5-dibromothiophen-2-yl)methanone |
InChI |
InChI=1S/C9H3Br2ClOS2/c10-5-3-6(15-8(5)11)7(13)4-1-2-14-9(4)12/h1-3H |
InChIキー |
XATCXTYGPYBHDI-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1C(=O)C2=CC(=C(S2)Br)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


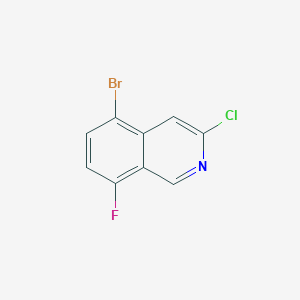

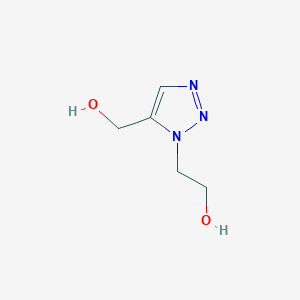
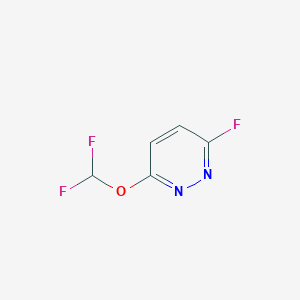
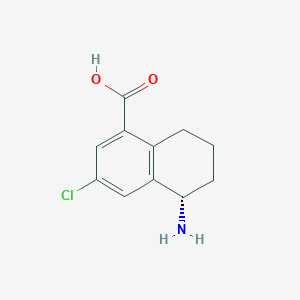
![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)
